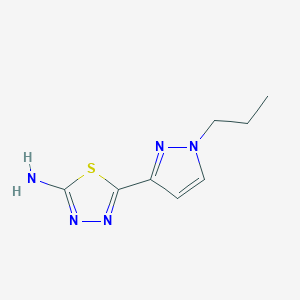

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both pyrazole and thiadiazole rings. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine typically involves the formation of the pyrazole ring followed by the construction of the thiadiazole ring. A common synthetic route might include:

Formation of Pyrazole Ring: Starting with a suitable precursor such as 1-propylhydrazine and reacting it with a diketone or a β-keto ester under acidic or basic conditions to form the pyrazole ring.

Formation of Thiadiazole Ring: The pyrazole derivative can then be reacted with thiosemicarbazide and an appropriate oxidizing agent to form the thiadiazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(1-Propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann je nach den vorhandenen funktionellen Gruppen nucleophile oder elektrophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat oder andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid oder andere Reduktionsmittel unter geeigneten Bedingungen.

Substitution: Verschiedene Nucleophile oder Elektrophile unter geeigneten Bedingungen, oft in Gegenwart eines Katalysators oder unter Rückfluss.

Hauptsächlich gebildete Produkte

Die Hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Aminen oder Alkoholen führen könnte.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Potenzieller Einsatz als bioaktive Verbindung bei der Arzneimittelforschung und -entwicklung.

Medizin: Untersuchung seiner pharmakologischen Eigenschaften für potenzielle therapeutische Anwendungen.

Industrie: Einsatz bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

5. Wirkmechanismus

Der Wirkmechanismus von 5-(1-Propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amin hängt von seinen spezifischen Wechselwirkungen mit molekularen Zielen ab. Dies könnte die Bindung an Enzyme, Rezeptoren oder andere Biomoleküle umfassen, was zu einer Modulation biologischer Pfade führt. Detaillierte Studien wären erforderlich, um die genauen Mechanismen und beteiligten Pfade zu klären.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a bioactive compound in drug discovery and development.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(1-propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-(1-Methyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amin

- 5-(1-Ethyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amin

- 5-(1-Butyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amin

Einzigartigkeit

5-(1-Propyl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amin kann aufgrund der spezifischen Anordnung seiner funktionellen Gruppen und der Länge der Propylkette einzigartige Eigenschaften aufweisen

Eigenschaften

Molekularformel |

C8H11N5S |

|---|---|

Molekulargewicht |

209.27 g/mol |

IUPAC-Name |

5-(1-propylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C8H11N5S/c1-2-4-13-5-3-6(12-13)7-10-11-8(9)14-7/h3,5H,2,4H2,1H3,(H2,9,11) |

InChI-Schlüssel |

DRIOUXBDMYLKMG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=CC(=N1)C2=NN=C(S2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)

![N-[(4-ethoxyphenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11733886.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11733894.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)

![2-[4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11733930.png)

![(2S,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-[(propan-2-yl)amino]butan-2-ol](/img/structure/B11733934.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733950.png)